6-Chloro-5-fluoronicotinaldehyde

Beschreibung

Significance of Pyridine (B92270) Aldehyde Scaffolds in Modern Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. google.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a key component in numerous natural products, pharmaceuticals, and agrochemicals. sigmaaldrich.com The presence of the nitrogen atom makes the pyridine ring electron-deficient compared to benzene, influencing its reactivity. nih.gov

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and various carbon-carbon bond-forming reactions. The combination of a pyridine ring and an aldehyde group in pyridine aldehydes creates a class of compounds with significant potential as intermediates in the synthesis of more complex molecules.

Unique Contribution of Halogenation to Nicotinaldehyde Reactivity and Applications

The introduction of halogen atoms, such as chlorine and fluorine, onto the nicotinaldehyde scaffold further enhances its utility. nih.gov Halogens are highly electronegative and can act as good leaving groups in nucleophilic substitution reactions. Their presence can also influence the regioselectivity of reactions on the pyridine ring.

Fluorine, in particular, possesses unique properties due to its small size and high electronegativity. Its incorporation can impact a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. chemicalbook.com Chlorine, also a common halogen in pharmaceuticals, can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.gov

Scope and Research Focus on 6-Chloro-5-fluoronicotinaldehyde

This article will now narrow its focus to a specific halogenated nicotinaldehyde: this compound. This compound, with its distinct substitution pattern, serves as a valuable case study for understanding the interplay of the pyridine core, the aldehyde functionality, and the dual halogenation. The research focus will be on its chemical properties, synthesis, and its role as a key intermediate in the construction of other molecules.

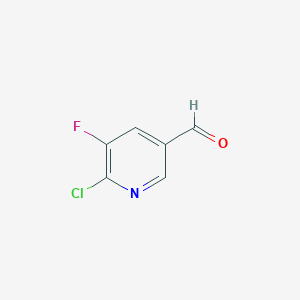

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOGYCPIVIXHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617065 | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950691-52-8 | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 6 Chloro 5 Fluoronicotinaldehyde

The availability of 6-Chloro-5-fluoronicotinaldehyde as a chemical building block is crucial for its application in research and development. While detailed proprietary synthesis methods are often not publicly disclosed, general synthetic strategies for related compounds can provide insight. For instance, the synthesis of the related compound 6-Chloro-3-fluoronicotinaldehyde can be achieved from 2-Chloro-3-fluoro-5-methylpyridine. ambeed.com This suggests that the synthesis of this compound likely involves the controlled oxidation of a corresponding methyl or hydroxymethyl pyridine (B92270) precursor.

The identity and purity of this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Commercial suppliers provide basic characterization data for this compound. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₃ClFNO | sigmaaldrich.comgoogleapis.com |

| Molecular Weight | 159.55 g/mol | sigmaaldrich.comgoogleapis.com |

| CAS Number | 950691-52-8 | sigmaaldrich.com |

| Appearance | Solid | googleapis.com |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbaldehyde | sigmaaldrich.com |

| SMILES String | O=CC1=CN=C(Cl)C(F)=C1 | googleapis.com |

| InChI Key | MNOGYCPIVIXHRK-UHFFFAOYSA-N | sigmaaldrich.comgoogleapis.com |

Reactivity Profiles and Transformative Chemical Reactions of 6 Chloro 5 Fluoronicotinaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, condensation, and nucleophilic addition reactions.

The aldehyde group of 6-Chloro-5-fluoronicotinaldehyde can be readily oxidized to the corresponding carboxylic acid, 6-Chloro-5-fluoronicotinic acid. This transformation is a common and crucial step in the synthesis of various derivatives. While specific literature on the oxidation of this compound is not abundant, the oxidation of similar halo-substituted pyridine (B92270) aldehydes is well-documented. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) and various chromium-based reagents.

For instance, the oxidation of a related compound, 2-chloro-5-fluoro-3-methylpyridine, to 2-chloro-5-fluoronicotinic acid has been achieved using potassium permanganate. google.com This suggests that similar conditions could be applicable to the oxidation of this compound.

Table 1: Hypothetical Oxidation of this compound

| Oxidizing Agent | Product | Potential Yield |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 6-Chloro-5-fluoronicotinic acid | Moderate to High |

Note: This table is based on the general reactivity of aldehydes and related pyridine derivatives and represents hypothetical transformations in the absence of specific published data for this compound.

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding (6-chloro-5-fluoropyridin-3-yl)methanol. This reduction is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). googleapis.com These reagents are known to efficiently reduce aldehydes to alcohols without affecting the aromatic ring or the halogen substituents under controlled conditions.

Table 2: Potential Reduction of this compound

| Reducing Agent | Product | Solvent |

|---|---|---|

| Sodium Borohydride (NaBH₄) | (6-chloro-5-fluoropyridin-3-yl)methanol | Methanol/Ethanol |

Note: This table outlines potential reduction reactions based on established chemical principles for aldehyde reduction.

The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds like phenylacetonitriles. These reactions lead to the formation of new carbon-nitrogen or carbon-carbon bonds and are fundamental in building more complex molecular scaffolds.

With primary amines, this compound is expected to form Schiff bases or imines. These reactions typically proceed via the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. google.com Similarly, reaction with hydrazines would yield the corresponding hydrazones.

The Knoevenagel condensation with carbon nucleophiles like phenylacetonitrile (B145931) would lead to the formation of a new carbon-carbon double bond. This reaction is usually catalyzed by a weak base.

Table 3: Illustrative Condensation Reactions of this compound

| Nucleophile | Product Type |

|---|---|

| Primary Amine (R-NH₂) | Imine/Schiff Base |

| Hydrazine (H₂NNH₂) | Hydrazone |

Note: The products listed are based on the expected outcomes of condensation reactions with aldehydes.

The carbonyl carbon of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). This reaction results in the formation of a new carbon-carbon bond and, after an aqueous workup, yields a secondary alcohol. googleapis.comgoogle.com The addition of a Grignard reagent, for example, proceeds through a tetrahedral alkoxide intermediate which is then protonated. google.com

Table 4: Nucleophilic Addition of a Grignard Reagent

| Reagent | Intermediate | Final Product |

|---|

Note: This table illustrates a representative nucleophilic addition reaction.

Reactivity Governed by Halogen Substituents on the Pyridine Ring

The presence of both chlorine and fluorine atoms on the pyridine ring opens up avenues for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the inductive effects of the halogens and the aldehyde group, activates the ring towards nucleophilic attack.

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Therefore, in this compound, the fluorine atom is generally expected to be more susceptible to substitution than the chlorine atom. However, the position of the halogen relative to the activating groups also plays a crucial role.

Amines are common nucleophiles used in SNAr reactions with halo-pyridines, leading to the formation of aminopyridine derivatives. These reactions are often carried out at elevated temperatures, sometimes with the aid of a base.

Table 5: Potential Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Potential Product(s) |

|---|---|

| Ammonia (NH₃) | 6-Amino-5-fluoronicotinaldehyde or 5-Amino-6-chloronicotinaldehyde |

Note: The regioselectivity of the substitution would depend on the specific reaction conditions and the nature of the nucleophile.

Influence of Electron-Withdrawing Halogens on Electrophilicity and Regioselectivity

The presence of both a chlorine and a fluorine atom on the pyridine ring of this compound has a profound impact on the electrophilicity of the carbonyl carbon and the regioselectivity of its reactions. Halogens are electron-withdrawing through the inductive effect, which pulls electron density away from the adjacent carbon atoms. This effect is particularly pronounced with fluorine, the most electronegative element.

The cumulative electron-withdrawing influence of the chlorine and fluorine atoms, in concert with the inherent electron-deficient nature of the pyridine ring, significantly increases the partial positive charge on the carbonyl carbon of the aldehyde group. This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack compared to non-halogenated or less-halogenated benzaldehydes. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and the presence of only one electron-donating alkyl group. fiu.edu In the case of this compound, the electronic effects of the halogens further amplify this inherent reactivity.

The regioselectivity of reactions involving this compound is also dictated by the positions of the halogen substituents. Nucleophilic aromatic substitution reactions, for instance, are directed by the electronic activation of the carbon atoms attached to the halogens. The chlorine atom at the 6-position is generally more susceptible to displacement than the fluorine atom at the 5-position in nucleophilic aromatic substitution reactions on pyridine rings. This is due to a combination of factors including bond strength (C-F bond is stronger than C-Cl) and the ability of the leaving group to depart.

Table 1: Influence of Halogen Substituents on Reactivity

| Feature | Influence of Chlorine and Fluorine |

| Electrophilicity of Aldehyde | Increased due to strong inductive electron withdrawal. |

| Reactivity towards Nucleophiles | Enhanced susceptibility to nucleophilic attack at the carbonyl carbon. |

| Regioselectivity of Nucleophilic Aromatic Substitution | The C-Cl bond at the 6-position is the more likely site for substitution. |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Nicotinaldehyde Derivatives)

The halogen substituents on this compound serve as valuable handles for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for the synthesis of biaryl compounds and other complex molecules.

In the context of this compound, the chlorine atom at the 6-position is the primary site for oxidative addition to a low-valent palladium catalyst, the initial step in the Suzuki-Miyaura catalytic cycle. Aryl chlorides are generally less reactive than aryl bromides or iodides in this reaction, often requiring more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and more forcing reaction conditions. However, the electron-deficient nature of the pyridine ring in this molecule can facilitate the oxidative addition step, making the C-Cl bond more amenable to cleavage.

While no specific studies on the Suzuki-Miyaura coupling of this compound were found, the successful coupling of other chloropyridines and related chloro-substituted heterocycles provides strong evidence for its feasibility. For example, the Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids has been reported to proceed smoothly. nih.gov Similarly, efficient protocols for the Suzuki-Miyaura coupling of 6-chloropurines have been developed. nih.gov These examples suggest that the C-Cl bond in this compound should be reactive under appropriate Suzuki-Miyaura conditions.

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines), are also plausible transformations for this molecule, primarily at the C-Cl position. The Sonogashira cross-coupling of bromo- and chloro-substituted pyridines has been demonstrated to be an effective method for the synthesis of alkynylpyridines. soton.ac.uk

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester | 6-Aryl-5-fluoronicotinaldehyde |

| Sonogashira Coupling | Terminal alkyne | 6-Alkynyl-5-fluoronicotinaldehyde |

| Stille Coupling | Organostannane | 6-Aryl/Alkyl-5-fluoronicotinaldehyde |

| Buchwald-Hartwig Amination | Amine | 6-Amino-5-fluoronicotinaldehyde |

Derivatization Strategies for Advanced Chemical Entities

The aldehyde functional group and the reactive chlorine atom of this compound offer multiple avenues for derivatization to generate a diverse range of advanced chemical entities. These derivatization strategies can be broadly categorized into reactions involving the aldehyde group and those involving substitution of the chlorine atom.

Reactions of the Aldehyde Group:

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine through reaction with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This reaction is a cornerstone of medicinal chemistry for introducing amine functionalities.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can transform the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of various substituents on the newly formed double bond.

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For example, reaction with a malonic acid derivative in a Knoevenagel condensation can yield an α,β-unsaturated carboxylic acid derivative. Condensation with hydrazines can form hydrazones, and reaction with hydroxylamine (B1172632) can produce oximes.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (6-chloro-5-fluoronicotinic acid) using a variety of oxidizing agents. Conversely, it can be reduced to the corresponding alcohol ( (6-chloro-5-fluoropyridin-3-yl)methanol) using reducing agents like sodium borohydride.

Reactions Involving the Chlorine Atom:

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles, including alkoxides, thiolates, and amines. This allows for the introduction of a wide range of functional groups at this position.

Cross-Coupling Reactions: As detailed in the previous section, Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the 6-position.

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, enabling the synthesis of libraries of compounds for screening in drug discovery and materials science applications.

Applications As a Versatile Synthetic Intermediate in Target Oriented Synthesis

Agrochemical Development and Research

In addition to its pharmaceutical applications, 6-chloro-5-fluoronicotinaldehyde is a relevant intermediate in the field of agrochemical research. The pyridine (B92270) core is a common feature in many pesticides, and the specific substitution pattern of this compound makes it a useful precursor for new active ingredients.

A patent assigned to Bayer CropScience, a leading agrochemical company, lists this compound among numerous aldehydes used to prepare heterocyclic compounds with demonstrated insecticidal properties. This indicates its value in the discovery pipeline for new crop protection agents. Furthermore, chemical supplier databases categorize the compound under application areas such as "Pesticide Composition," including "Fungicide," "Herbicide," and "Insecticide," reinforcing its perceived utility in this sector. google.com

Table 2: Summary of Synthetic Applications

| Field | Application Area | Specific Use | Reference |

|---|---|---|---|

| Pharmaceuticals | Drug Discovery (APIs) | Synthesis of Tyk2 degraders | |

| Drug Scaffolds | Synthesis of azetidine-containing RIPK1 inhibitors | ||

| Enzyme Inhibition | Synthesis of Lp-PLA2 inhibitors |

| Agrochemicals | Insecticide Research | Precursor for insecticidal heterocyclic compounds | google.com |

Unveiling the Potential of this compound in Chemical Synthesis

The multifaceted chemical compound, this compound, is emerging as a significant intermediate in the synthesis of a variety of commercially important molecules. From the development of modern agrochemicals to the frontiers of materials science, this halogenated pyridine derivative offers a versatile platform for constructing complex chemical architectures.

This article explores the applications of this compound as a key building block in target-oriented synthesis. It will delve into its role in the creation of potent herbicides and insecticides, as well as its potential in the burgeoning field of materials science for crafting advanced materials with tailored electronic properties.

The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive aldehyde group, makes this compound a valuable precursor in multi-step synthetic pathways. Its unique electronic and steric properties allow for selective chemical modifications, enabling the construction of diverse and complex molecular frameworks.

Synthesis of Herbicidal Compounds

The pyridine moiety is a well-established pharmacophore in a number of successful herbicides. googleapis.comresearchgate.net The structural motif of this compound provides a key starting point for the synthesis of new herbicidal compounds, particularly those belonging to the arylpicolinate class. These synthetic auxins are known for their high efficacy at low application rates. acs.orgsigmaaldrich.com

While direct synthesis pathways starting from this compound for commercially available herbicides are not extensively detailed in publicly available literature, the synthesis of related 6-aryl-5-fluoropicolinate herbicides often involves the use of similarly substituted chlorofluoropicolinonitriles. acs.org The conversion of the aldehyde group in this compound to a nitrile or carboxylic acid is a feasible synthetic transformation, suggesting its potential as a key intermediate in the production of these valuable agricultural products.

Table 1: Key Data on this compound

| Property | Value |

|---|---|

| CAS Number | 950691-52-8 |

| Molecular Formula | C₆H₃ClFNO |

| Molecular Weight | 159.55 g/mol |

| Appearance | Solid |

This interactive table provides key data points for this compound.

Development of Insecticides and Pesticides

The incorporation of halogenated pyridine scaffolds is a recurring theme in the design of modern insecticides. A United States patent lists this compound among a number of halo-substituted pyridyl aldehydes as potential starting materials for the synthesis of novel insecticides. googleapis.com The patent describes the reaction of these aldehydes with other chemical entities to produce compounds with insecticidal activity.

The development of new pesticides is a continuous effort to overcome resistance and improve safety profiles. nih.govnih.gov The unique substitution pattern of this compound offers chemists a valuable building block to explore new chemical space in the search for next-generation insecticides.

Materials Science Applications

The application of pyridine-containing compounds extends beyond agriculture into the realm of materials science. The electron-deficient nature of the pyridine ring can be exploited to create materials with interesting electronic and photophysical properties.

Synthesis of Advanced Materials with Tunable Electronic Properties

While specific research detailing the use of this compound in the synthesis of advanced materials is not yet widely published, the broader class of pyridine-containing polymers is known for its potential in creating ionically conducting materials. nih.gov The presence of both chloro and fluoro substituents, along with the aldehyde functionality, provides multiple reaction sites for polymerization and further functionalization. This allows for the potential tuning of the electronic properties of the resulting polymers, opening doors for applications in areas such as sensors and electronic components.

Pyridine-Incorporated Polyfluorene Derivatives in Organic Electronic Devices

Polyfluorene derivatives are a class of polymers that have garnered significant attention for their use in organic light-emitting diodes (OLEDs). The incorporation of pyridine units into the polyfluorene backbone can modify the polymer's electronic and photoluminescent properties. While direct synthesis of polyfluorene derivatives from this compound has not been explicitly documented, the general synthetic strategies for creating such polymers often involve the coupling of functionalized monomers. The aldehyde group on this compound could be utilized in condensation reactions to incorporate the pyridine unit into a larger polymer chain, potentially leading to new materials for organic electronic devices.

Computational Chemistry and Theoretical Studies on 6 Chloro 5 Fluoronicotinaldehyde and Its Derivatives

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanical and molecular dynamics simulations are pivotal in understanding the behavior of molecules over time and their reaction pathways.

The Artificial Force-Induced Reaction (AFIR) method is an automated technique for exploring reaction paths on a potential energy surface without prior knowledge of the final products. nih.govelsevierpure.com This method systematically discovers routes from reactants to products, identifying the transition states that govern reaction rates. nih.gov The AFIR method has been successfully applied to a variety of chemical reactions, including those involving organometallic catalysis and complex organic transformations. nih.gov

For derivatives of 6-Chloro-5-fluoronicotinaldehyde, the AFIR method could be instrumental in elucidating mechanisms of, for example, nucleophilic aromatic substitution or reactions involving the aldehyde group. Computational studies on related pyridine (B92270) systems have demonstrated that such methods can effectively map out complex reaction networks. For instance, in the context of pyridine functionalization, theoretical studies have been crucial in understanding regioselectivity and reaction mechanisms. researchgate.net The AFIR method, by applying an artificial force between molecular fragments, can systematically explore potential reaction pathways, which is particularly useful for identifying novel reactions and understanding selectivity in substituted pyridines. researchgate.net

Table 1: Illustrative Application of AFIR Method in a Related System

| Reactants | Method | Focus of Study | Key Finding |

|---|---|---|---|

| Pyridine + Boryl Pincer Complex | DFT and AFIR | C-H activation mechanism | Identification of a novel transition metal-assisted reductive elimination from boron. acs.org |

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of solutions, thereby accounting for solvent effects on reaction mechanisms and equilibria. researchgate.netnih.gov This model combines quantum chemical calculations with statistical thermodynamics to predict properties like solubility, partition coefficients, and vapor pressures. researchgate.net

The choice of solvent can significantly influence reaction rates and outcomes. For a polar molecule like this compound, COSMO-RS can be used to screen for optimal solvents for its synthesis or subsequent reactions. For instance, the model can predict the solubility of the aldehyde in various solvents, which is a critical parameter for reaction kinetics. Furthermore, COSMO-RS can help in understanding how different solvents stabilize reactants, transition states, and products, thus providing insights into the reaction mechanism. acs.org While specific COSMO-RS studies on this compound are not prevalent, the methodology has been widely applied to halogenated aromatic compounds to optimize reaction and separation processes. researchgate.net The approach allows for the in silico design of solvent systems with desired properties, reducing the need for extensive experimental screening. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems.

DFT calculations are frequently employed to determine the electronic properties of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. rsc.org A smaller HOMO-LUMO gap generally indicates higher reactivity. rsc.org

For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms, as well as the aldehyde group, is expected to influence the electronic distribution and the energies of the frontier molecular orbitals. DFT studies on related substituted pyridines and quinolines have shown that halogen substitution significantly affects the HOMO-LUMO gap. dergipark.org.tr For instance, in 2-chloro-5-nitropyridine, the calculated HOMO-LUMO gap suggests that charge transfer occurs within the molecule.

Table 2: Calculated HOMO-LUMO Energies and Gaps for Related Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | DFT/6-31G** | -0.080 a.u. | -0.161 a.u. | 0.081 a.u. |

This table presents data from related compounds to illustrate the application of DFT in determining electronic properties. Specific HOMO-LUMO data for this compound was not available in the provided search results.

A powerful application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. For instance, DFT calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. dergipark.org.tr

Studies on halogenated quinolines have demonstrated a good correlation between experimental and DFT-calculated vibrational frequencies, although theoretical values are often scaled to better match experimental data. dergipark.org.tr These comparative studies are invaluable for assigning vibrational modes and understanding how substituents, such as chlorine and fluorine, affect the molecular structure and bonding. For example, in a study of 6-chloroquinoline, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to simulate the IR spectrum, which showed good agreement with the experimental spectrum. dergipark.org.trresearchgate.net Such studies on molecules structurally similar to this compound provide confidence in the ability of DFT to predict its properties.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for 6-Chloroquinoline

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|

| C-H stretching | 3006-3070 | 3010-3072 |

| C-C stretching | - | - |

Data for 6-Chloroquinoline is presented as a representative example of comparative DFT and experimental studies on a related molecule. dergipark.org.tr The table illustrates the typical level of agreement found in such studies.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein. mdpi.com

The aldehyde functional group and the substituted pyridine ring of this compound and its derivatives offer several potential points of interaction with a protein's active site, including hydrogen bonding and hydrophobic interactions. Molecular docking studies on pyridine carboxaldehyde derivatives have been used to investigate their potential as enzyme inhibitors. mdpi.com For example, derivatives of pyridine carboxamide have been docked into the active site of urease to understand their binding modes. mdpi.com These studies often reveal key interactions, such as hydrogen bonds with amino acid residues, that are crucial for inhibitory activity. mdpi.com

Similarly, docking studies of pyridine derivatives with other targets, such as thrombin, have shown a correlation between docking scores and biological activity. nih.gov For derivatives of this compound, molecular docking could be employed to screen for potential biological targets and to guide the design of more potent and selective inhibitors.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-chloro-5-nitropyridine |

| Quinoline |

| 6-chloroquinoline |

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine |

| 2,6-diaryl-substituted pyridine derivative (5m) |

| Pyridine carboxaldehyde |

| Pyridine carboxamide |

| Urease |

Prediction of Binding Affinity and Specificity with Biological Molecules

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. acs.org This method allows researchers to model the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For derivatives of this compound, docking studies can screen for potential biological targets, such as kinases or other enzymes, and provide a rational basis for designing molecules with enhanced potency and specificity.

The binding energy, typically expressed in kcal/mol, is calculated to quantify the affinity of the compound for the target. A lower binding energy generally indicates a more stable complex and higher affinity. acs.org By systematically modifying the substituents on the pyridine ring and re-evaluating the binding energy, computational chemists can predict which derivatives are most likely to be active. These predictions are invaluable for prioritizing which compounds to synthesize and test experimentally. nih.gov

Table 1: Predicted Binding Affinities of this compound Derivatives with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

| Compound | Substituent at C4 | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| 1 | -H (this compound) | -7.8 | Hydrogen bond with backbone carbonyl |

| 2 | -OCH₃ | -8.5 | Additional hydrogen bond with side chain |

| 3 | -NH₂ | -8.9 | Stronger hydrogen bond network |

| 4 | -CH₃ | -7.5 | Hydrophobic interaction in pocket |

Assessment of Drug-Likeness and Pharmacokinetic Properties (ADMET)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction has become a standard practice in early-stage drug discovery to filter out compounds with unfavorable profiles, thereby reducing the time and cost associated with experimental testing. researchgate.netaudreyli.com

Drug-likeness is often initially assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. simulations-plus.com Computational models can predict a wide range of ADMET properties, including aqueous solubility, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 enzymes responsible for metabolism. healthinformaticsjournal.comnih.gov These predictions help to identify potential liabilities that could lead to poor bioavailability or adverse effects. nih.gov

Table 2: Predicted ADMET Properties of this compound Derivatives This table presents hypothetical data for illustrative purposes.

| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted BBB Permeability |

|---|---|---|---|---|---|

| 1 | 159.55 | 1.8 | 0 | 2 | High |

| 2 | 189.58 | 1.7 | 0 | 3 | High |

| 3 | 174.58 | 1.2 | 1 | 3 | Moderate |

| 4 | 173.58 | 2.2 | 0 | 2 | High |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models use statistical methods to derive mathematical equations that relate molecular descriptors (physicochemical properties) to activity, allowing for the prediction of the potency of novel, unsynthesized compounds. nih.govnih.gov

Influence of Halogenation on Molecular Activity

The presence of halogen atoms, such as chlorine and fluorine, on an aromatic ring can significantly modulate a molecule's physicochemical properties and biological activity. nih.gov Halogens are highly electronegative and can alter the electronic distribution within the molecule, affecting its reactivity and ability to participate in intermolecular interactions. mdpi.com

Fluorine, being small and highly electronegative, can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Chlorine is larger and more polarizable, and it can participate in halogen bonding—a non-covalent interaction with electron-donating atoms that can enhance binding affinity to a protein target. The combination of both a chlorine and a fluorine atom in this compound provides a unique electronic profile that can be exploited in drug design. nih.gov SAR studies on halogenated pyridines are crucial for understanding how to strategically place these atoms to optimize activity. nih.gov

Table 3: Influence of Halogenation on Key Molecular Properties of Nicotinaldehyde This table presents hypothetical data for illustrative purposes.

| Compound | Dipole Moment (Debye) | Lipophilicity (LogP) | Predicted Metabolic Stability |

|---|---|---|---|

| Nicotinaldehyde | 2.8 | 0.5 | Low |

| 6-Chloronicotinaldehyde | 3.5 | 1.3 | Moderate |

| 5-Fluoronicotinaldehyde | 3.2 | 0.9 | High |

| This compound | 4.1 | 1.8 | High |

Impact of Substituent Positions on Reactivity and Biological Function

The chlorine at the 6-position and the fluorine at the 5-position further withdraw electron density, influencing the molecule's reactivity and its interactions with biological nucleophiles. nih.gov The relative positioning of these groups can affect the molecule's conformation, its ability to fit into a binding pocket, and the orientation of its functional groups for key interactions. SAR studies often involve synthesizing and testing isomers to determine the optimal arrangement of substituents for a desired biological effect. nih.gov

Table 4: Predicted Impact of Substituent Position on Biological Function for Chloro-Fluoro-Nicotinaldehyde Isomers This table presents hypothetical data for illustrative purposes.

| Compound Isomer | Predicted IC₅₀ (µM) | Rationale |

|---|---|---|

| This compound | 1.5 | Optimal orientation of halogens for binding pocket interactions. |

| 5-Chloro-6-fluoronicotinaldehyde | 3.2 | Steric hindrance from chlorine at C5 may reduce affinity. |

| 2-Chloro-5-fluoronicotinaldehyde | 5.8 | Altered electronics and steric clash near the nitrogen atom. |

| 4-Chloro-5-fluoronicotinaldehyde | 4.1 | Different electronic influence on the aldehyde group's reactivity. |

Advanced Analytical Characterization in Research of 6 Chloro 5 Fluoronicotinaldehyde

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 6-Chloro-5-fluoronicotinaldehyde by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and identifying the presence and chemical environment of fluorine atoms within a molecule.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the pyridine (B92270) ring and the aldehyde proton give rise to characteristic signals. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde functional groups. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between 9-10 ppm. The two protons on the pyridine ring will exhibit distinct signals, with their coupling patterns providing information about their relative positions.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the aldehyde group will have a characteristic chemical shift in the range of 185-200 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (typically 120-160 ppm), with their exact shifts influenced by the attached substituents. The carbon atom bonded to the fluorine will show a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected, and its chemical shift provides a sensitive probe of the electronic environment around the fluorine atom.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR | |||

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 9.98 | s (1H) | 187.5 | C=O | -124.7 | Ar-F |

| 8.65 | s (1H) | 159.0 (d, J=25.5 Hz) | C-F | ||

| 8.21 | d, J=2.0 Hz (1H) | 148.2 (d, J=4.5 Hz) | C-H | ||

| 146.1 | C-Cl | ||||

| 132.1 (d, J=10.0 Hz) | C-C=O | ||||

| 129.5 (d, J=2.5 Hz) | C-H |

Note: Specific chemical shifts and coupling constants (J) can vary slightly depending on the solvent and the specific NMR instrument used. The data presented is a representative example.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde and the substituted pyridine ring.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| C=O (Aldehyde) | 1700 - 1720 (strong) |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 |

| C=N and C=C (Pyridine ring) | 1550 - 1650 |

| C-F | 1000 - 1400 |

| C-Cl | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic systems like the pyridine ring in this compound typically exhibit characteristic π to π* and n to π* transitions. The exact wavelength of maximum absorbance (λmax) is influenced by the substituents on the aromatic ring.

Mass Spectrometry (MS, HRMS, LC-MS, ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (159.55 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak would also be expected, reflecting the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the molecular weight with very high accuracy, allowing for the unambiguous determination of the elemental composition of the molecule.

Fragmentation Pattern: Electron impact ionization (EI) or other ionization techniques can cause the molecule to fragment in a predictable manner. Common fragmentation pathways for this molecule might include the loss of the aldehyde group (CHO), chlorine (Cl), or fluorine (F), leading to the formation of characteristic fragment ions that can be used to confirm the structure.

LC-MS (Liquid Chromatography-Mass Spectrometry) and ESI (Electrospray Ionization): These techniques are particularly useful for analyzing complex mixtures and for gently ionizing molecules, often leaving the molecular ion intact. This is valuable for confirming the molecular weight of the target compound in a reaction mixture or a purified sample.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for separating it from any unreacted starting materials, byproducts, or other impurities.

A typical HPLC analysis of this compound would involve injecting a solution of the sample onto a column packed with a stationary phase (e.g., C18). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is then pumped through the column. The components of the sample interact differently with the stationary and mobile phases, causing them to separate and elute from the column at different times (retention times).

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in the field of liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). waters.com This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for highly efficient separations of complex mixtures. waters.com

In the context of researching this compound, UPLC is an invaluable tool for assessing the purity of a synthesized batch and for monitoring the progress of reactions in which it is a reactant or product. A typical UPLC method for a compound like this compound would be developed to ensure a sharp peak for the main analyte, well-separated from any impurities or starting materials.

While a specific application note for this exact compound is not publicly available, a representative UPLC method for similar aromatic aldehydes or halogenated pyridines would likely involve the following parameters:

| Parameter | Value/Type |

| UPLC System | A high-pressure quaternary pump system |

| Column | A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |

| Mobile Phase | A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | Photodiode Array (PDA) detector, monitoring at a wavelength relevant to the compound's UV absorbance |

| Injection Volume | 1-5 µL |

The use of a PDA detector allows for the acquisition of the UV-Vis spectrum of the eluting peak, which can be compared against a reference standard of this compound for identity confirmation. The high resolving power of UPLC would also enable the detection and quantification of even minor impurities, which is crucial for ensuring the material's suitability for subsequent applications.

Advanced Characterization Methodologies

Beyond chromatographic purity, confirming the elemental composition and the precise three-dimensional structure of a molecule is paramount. The following techniques provide this fundamental information.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for the characterization of a pure chemical compound. It determines the mass percentages of the constituent elements in a sample. This experimental data is then compared to the theoretical values calculated from the compound's proposed empirical formula. For this compound, the empirical formula is C₆H₃ClFNO. sigmaaldrich.comsigmaaldrich.com

The theoretical elemental composition, derived from the molecular formula and the atomic weights of the elements, is as follows:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 6 | 72.066 | 45.19% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.90% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.22% |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.91% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.78% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.03% |

| Total | 159.55 | 100.00% |

In a research setting, a sample of newly synthesized this compound would be subjected to elemental analysis. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen would be expected to be within ±0.4% of the calculated theoretical values to be considered a confirmation of the empirical formula and an indicator of high purity.

X-ray Crystallography for Solid-State Structural Elucidation

For this compound, which is a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure. sigmaaldrich.com The resulting data would confirm the connectivity of the atoms—the chloro, fluoro, and aldehyde groups on the pyridine ring—and provide precise measurements of the bond lengths and angles within the molecule.

Should a crystallographic study of this compound be undertaken, the key findings would be presented in a table with the following crystallographic parameters:

| Parameter | Description | Example Data (Hypothetical) |

| Empirical formula | The simplest whole-number ratio of atoms in the compound | C₆H₃ClFNO |

| Formula weight | The sum of the atomic weights of the atoms in the empirical formula | 159.55 g/mol |

| Crystal system | The symmetry system of the crystal lattice | Monoclinic |

| Space group | The specific symmetry group of the crystal | P2₁/c |

| Unit cell dimensions | The lengths of the sides of the unit cell and the angles between them | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Volume | The volume of the unit cell | V = XXX.X ų |

| Z | The number of molecules per unit cell | 4 |

| Density (calculated) | The calculated density of the crystal | X.XXX g/cm³ |

This level of structural detail is crucial for understanding the molecule's physical and chemical properties and for computational modeling studies. While a published crystal structure for this compound is not currently available in open literature, this technique remains the gold standard for absolute structure determination in the solid state.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and sustainable methods for the synthesis of 6-Chloro-5-fluoronicotinaldehyde and its derivatives is a key area of ongoing research. Traditional methods for the preparation of substituted nicotinaldehydes can be challenging due to the sensitive nature of the aldehyde group, which is susceptible to oxidation. google.com

Future research is likely to focus on the development of catalytic systems that allow for the selective and high-yield synthesis of this compound. For instance, processes for preparing nicotinaldehydes through the reduction of corresponding nicotinic acid morpholinamides have been explored. google.com Such methods aim to provide more economical and large-scale production capabilities. google.comgoogle.com

Sustainable chemistry, or green chemistry, principles are increasingly being integrated into synthetic organic chemistry. In the context of this compound, this could involve:

C-H Activation/Functionalization: Direct C-H fluorination of pyridine (B92270) rings using reagents like silver(II) fluoride (B91410) (AgF2) represents a powerful strategy for introducing fluorine atoms with high selectivity. acs.org This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. However, the presence of multiple electron-withdrawing groups can sometimes lead to lower reaction yields. acs.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for handling hazardous reagents, and facilitate scalability. The synthesis of fluorinated compounds, which can involve highly reactive intermediates, is particularly amenable to this technology.

Biocatalysis: The use of enzymes to perform specific transformations on the pyridine ring or the aldehyde group could offer a highly selective and environmentally benign synthetic route.

A United States patent has listed 5-chloro-6-fluoronicotinaldehyde among a number of other pyridine derivatives, indicating its synthesis has been achieved, though specific details of the methodology were not provided. googleapis.com The synthesis of the related compound, 6-chloronicotinaldehyde, typically involves the oxidation of 2-chloro-5-hydroxymethylpyridine. chembk.com Swern oxidation has been noted as a particularly effective method for this transformation, as other common oxidizing agents may not be as efficient due to the nature of the pyridine ring. chembk.com

Exploration of New Biological Targets and Therapeutic Areas

Halogenated and, in particular, fluorinated organic compounds have a long history of use in medicinal chemistry, often imparting unique properties such as increased metabolic stability, enhanced binding affinity, and altered bioavailability. nih.govmdpi.comnih.gov The presence of both chloro and fluoro substituents on the pyridine ring of this compound makes it an interesting scaffold for the design of novel therapeutic agents. nih.govnih.govdartmouth.eduresearchgate.net

Future research will likely investigate the potential of derivatives of this compound in a variety of therapeutic areas:

Oncology: Fluorinated pyrimidines, such as 5-fluorouracil, are widely used in cancer chemotherapy. nih.govmdpi.com They can act as antimetabolites, inhibiting key enzymes like thymidylate synthase. mdpi.com The structural similarity of this compound to these established anticancer agents suggests that its derivatives could be explored for their cytotoxic activities. nih.govmdpi.com Pyridine-based compounds have also been investigated as inhibitors of PIM-1 kinase, a target in cancer therapy. acs.org

Autoimmune Diseases: Janus kinase (JAK) inhibitors are an important class of drugs for treating autoimmune disorders. nih.gov Computational studies have been used to design novel pyrrolopyridine derivatives as potent and selective JAK1 inhibitors. nih.gov The this compound core could serve as a starting point for the development of new JAK inhibitors.

Infectious Diseases: Halogenated compounds derived from marine organisms have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.govdartmouth.eduresearchgate.net The unique electronic properties conferred by the halogen atoms can lead to novel mechanisms of action. Research into nicotinamide (B372718) derivatives has also shown promising antibacterial and antifungal activity. mdpi.com

The aldehyde group of this compound is a key functional handle that can be readily converted into a wide range of other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the creation of diverse chemical libraries for biological screening. chembk.com For example, pyridine-2-carboxaldehyde derivatives have been studied for their ability to selectively modify the N-termini of proteins, a strategy for creating homogenous bioconjugates. acs.org

Advancements in Agrochemical Innovation

Pyridine-based compounds are of significant importance in the agrochemical industry, where they are utilized as herbicides, insecticides, and fungicides. chempanda.comnih.govresearchgate.net The pyridine ring is a core structural component of neonicotinoid insecticides, which are known for their high efficacy and broad spectrum of activity. chempanda.com

The introduction of fluorine and chlorine atoms into the pyridine scaffold can significantly influence the biological activity and physical properties of the resulting compounds, making this compound a promising lead structure for the development of new agrochemicals. nih.gov

Key areas for future research in this domain include:

Insecticides: The pyridine moiety is a key feature of many successful insecticides. chempanda.comnih.gov The specific substitution pattern of this compound could lead to the discovery of new insecticides with novel modes of action or improved properties, such as enhanced selectivity and reduced environmental impact.

Herbicides: Pyridine and pyrimidine (B1678525) herbicides are used to control broadleaf weeds in a variety of agricultural and non-agricultural settings. epa.gov The development of new herbicides is crucial to combat the evolution of weed resistance.

Fungicides: The search for new fungicides with novel mechanisms of action is a continuous effort in agrochemical research. The unique electronic and steric properties of this compound could be exploited to design new antifungal agents.

The aldehyde functionality of this compound allows for its derivatization into a wide array of chemical structures, which can then be screened for their agrochemical properties. google.com

Development of Functional Materials and Optoelectronic Devices

The application of functionalized pyridine derivatives is expanding into the field of materials science, particularly in the development of organic electronic devices. Rationally designed pyridines have shown potential as efficient hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs). nih.govacs.org

Future research could explore the incorporation of this compound into novel functional materials:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds have been used as electron-transporting materials in OLEDs. rsc.org The electron-withdrawing nature of the pyridine ring, further enhanced by the chloro and fluoro substituents in this compound, could lead to materials with desirable electronic properties for improved device performance.

Organic Photovoltaics (OPVs): The development of new donor and acceptor materials is crucial for improving the efficiency of organic solar cells. The electronic properties of this compound could be tuned through derivatization to create materials suitable for use in OPVs.

Sensors: The reactivity of the aldehyde group could be utilized to develop chemosensors for the detection of specific analytes. The pyridine nitrogen atom can also act as a coordination site for metal ions, opening up possibilities for the development of metal-ion sensors.

The study of perfluoropyridine has demonstrated that highly fluorinated pyridines can be valuable building blocks for fluoropolymers and other advanced materials due to their unique reactivity. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the design and discovery of new molecules and the prediction of their properties and synthetic routes. bioengineer.orgyoutube.com These computational tools can be applied to the study of this compound in several ways:

De Novo Design: Generative AI models can design novel derivatives of this compound with desired properties, such as high binding affinity to a specific biological target or optimal electronic properties for a materials application. bioengineer.org For example, computational methods have been successfully used to design novel pyrrolopyridine-based JAK1 inhibitors. nih.gov

Property Prediction: Machine learning models can be trained to predict a wide range of properties for new derivatives of this compound, including their biological activity, toxicity, and physicochemical properties. This allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes for the preparation of target molecules. This can significantly reduce the time and resources required for synthetic chemistry research.

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular structure of 6-Chloro-5-fluoronicotinaldehyde?

To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy for analyzing the aromatic pyridine ring protons (δ 8.5–9.5 ppm) and aldehyde proton (δ ~10 ppm). Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and C-F/C-Cl bonds (1100–1000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₆H₃ClFNO, M.W. 159.55) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture due to the aldehyde group’s susceptibility to hydration. Use desiccants and monitor purity via HPLC periodically .

Q. What are the primary synthetic routes for preparing this compound?

Common methods include:

- Directed ortho-metalation : Fluorination of 6-chloronicotinaldehyde via halogen exchange using KF/18-crown-5.

- Vilsmeier-Haack reaction : Formylation of 5-fluoro-6-chloropyridine derivatives.

Optimize yields by controlling temperature (0–5°C) and stoichiometry of POCl₃/DMF .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in nucleophilic additions?

The electron-withdrawing Cl (σₚ = 0.23) and F (σₚ = 0.06) groups activate the aldehyde toward nucleophilic attack via resonance and inductive effects. Computational studies (DFT) show the C3 aldehyde carbon has a higher partial positive charge compared to unsubstituted nicotinaldehyde, enhancing reactivity with amines or Grignard reagents. Experimental validation via kinetic studies (e.g., monitoring imine formation rates) is recommended .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in cross-coupling reactions involving this compound?

- Cross-validate analytical data : Use LC-MS to detect side products (e.g., dehalogenation or dimerization).

- Adjust reaction conditions : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to mitigate steric hindrance from substituents.

- Computational modeling : Compare transition-state energies for competing pathways (e.g., Suzuki vs. Ullmann coupling) .

Q. How can regioselectivity be controlled in the functionalization of this compound’s pyridine ring?

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer C-H activation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the para-position relative to the aldehyde.

- Catalytic systems : Use Cu(I)/ligand systems for selective amination or sulfonation at the C2 position .

Q. What are the challenges in scaling up asymmetric synthesis using this compound as a chiral building block?

- Enantioselectivity decay : Optimize chiral catalysts (e.g., Jacobsen’s salen complexes) and minimize racemization by avoiding high temperatures (>40°C).

- Purification hurdles : Employ chiral stationary phases in preparative HPLC or crystallize diastereomeric salts (e.g., with L-tartaric acid) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.